

Technical Support Center: BMS-1166 Hydrochloride In Vivo Studies

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Compound of Interest

Compound Name: BMS-1166 hydrochloride

Cat. No.: B10818828

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-1166 hydrochloride** for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-1166?

A1: BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with an IC₅₀ of 1.4 nM.^{[1][2][3]} By binding to PD-L1, BMS-1166 induces its dimerization and blocks the interaction with its receptor, PD-1. This action antagonizes the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T-cell activation.^{[1][3]}

Q2: What are the recommended storage conditions for **BMS-1166 hydrochloride** powder and stock solutions?

A2:

- Powder: Store at -20°C for up to 3 years.
- Stock Solutions in DMSO: Can be stored at -80°C for up to two years or at -20°C for one year.^[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How stable are the final in vivo dosing formulations?

A3: It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use.^[4] While stock solutions in DMSO show good long-term stability at low temperatures, the stability of aqueous-based formulations for injection has not been extensively reported. One study noted that an analog of BMS-1166 was dissolved immediately before use.

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Solution
Precipitation or phase separation during preparation of the dosing solution.	BMS-1166 hydrochloride has low aqueous solubility. The addition of aqueous components (e.g., saline) to an organic stock solution can cause the compound to crash out.	Gently warm the solution and/or use sonication to aid in dissolution. Ensure that the co-solvents are added sequentially and that the solution is mixed thoroughly after each addition. ^{[1][4]}
Difficulty achieving the desired concentration.	The solubility of BMS-1166 hydrochloride is limited in many common in vivo vehicles.	Refer to the solubility data table below for tested formulations and their achievable concentrations. It may be necessary to adjust the vehicle composition or dosing volume. Using a stock solution in DMSO and then diluting with co-solvents is a common and effective method.
Inconsistent experimental results.	This could be due to improper preparation of the dosing solution, leading to inaccurate concentrations or precipitation of the compound. It could also be related to the stability of the formulation if not used immediately after preparation.	Strictly follow the detailed experimental protocol for preparing the dosing solution. Ensure the solution is clear and free of any precipitate before administration. Always prepare the final dosing solution fresh on the day of the experiment.

Data Presentation: Solubility of BMS-1166 Hydrochloride for In Vivo Studies

Formulation Composition	Achievable Concentration	Reference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 4 mg/mL (6.24 mM)	[4]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.69 mM)	[1]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (3.69 mM)	[1]
5% DMSO + 40% PEG-200 + 55% Saline Solution	Not specified, used for an analog	

Experimental Protocols

Detailed Methodology for Preparation of Dosing Solution (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of 1 mL of a 4 mg/mL dosing solution of **BMS-1166 hydrochloride**.

Materials:

- **BMS-1166 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes or vials

- Pipettes and sterile tips
- Vortex mixer
- Sonicator bath (optional)
- Heating block or water bath (optional)

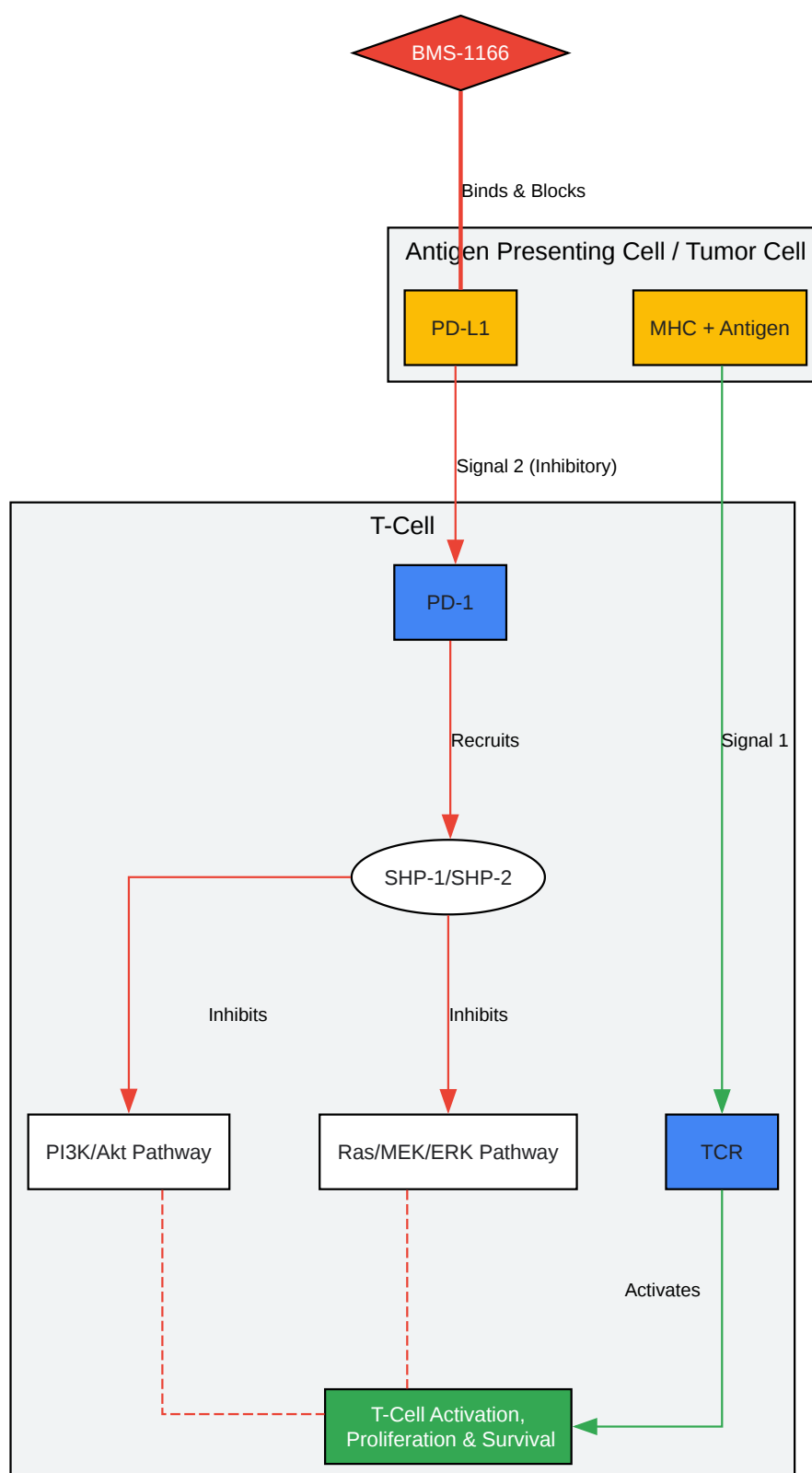
Procedure:

- Prepare a Stock Solution in DMSO:
 - Weigh out 40 mg of **BMS-1166 hydrochloride** powder.
 - Add 100 μL of DMSO to the powder.
 - Vortex thoroughly until the powder is completely dissolved. This will create a 40 mg/100 μL (400 mg/mL) stock solution. If needed, sonication can be used to aid dissolution.[\[4\]](#)
- Add Co-solvents Sequentially:
 - To the 100 μL of the DMSO stock solution, add 400 μL of PEG300.
 - Vortex the mixture thoroughly until it becomes a clear, homogeneous solution.
 - Add 50 μL of Tween-80 to the mixture.
 - Vortex again until the solution is clear and homogeneous.
- Final Dilution with Saline:
 - Slowly add 450 μL of saline to the mixture while vortexing. The slow addition is crucial to prevent precipitation.
 - Continue to vortex until the final solution is clear and homogeneous.
- Final Checks:
 - Visually inspect the solution for any signs of precipitation or phase separation.

- If precipitation is observed, gently warm the solution (e.g., to 37°C) and/or sonicate until the solution becomes clear.[\[1\]](#)
- Use the freshly prepared solution for your in vivo experiments on the same day.

Mandatory Visualizations

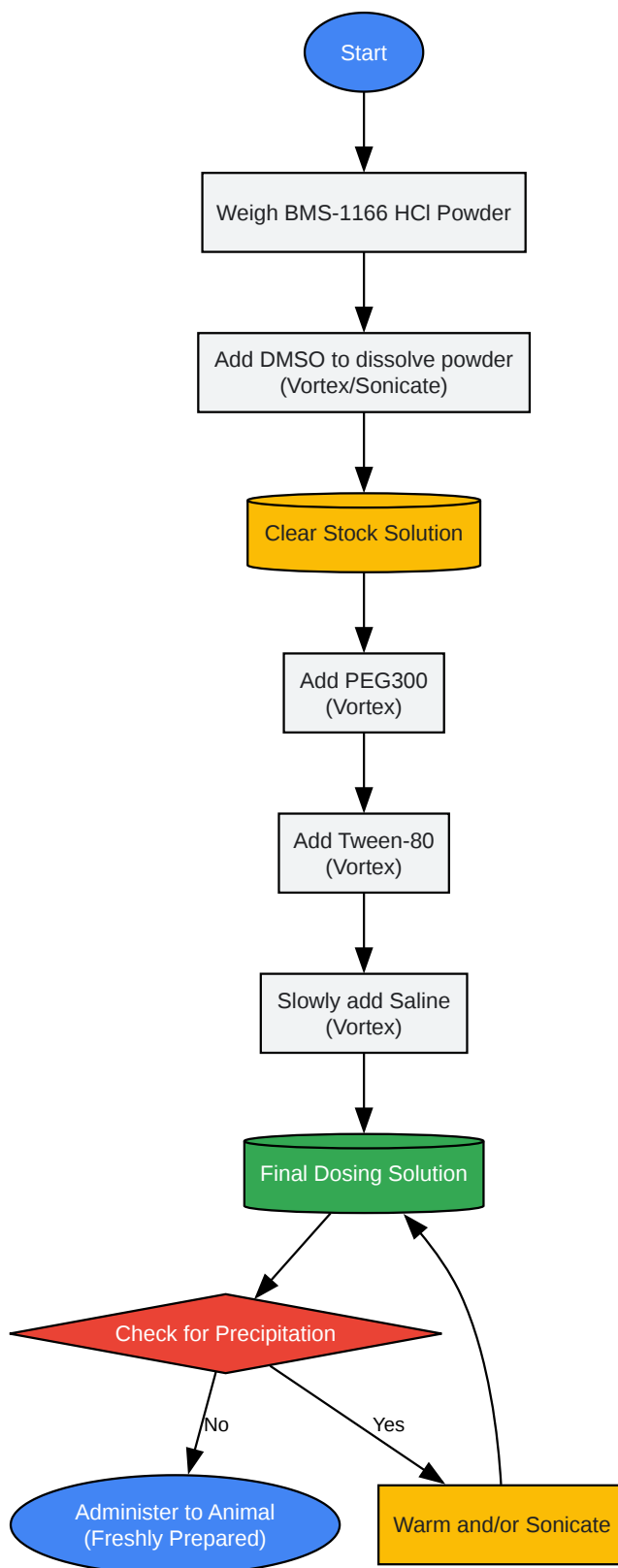
PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166



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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.

Experimental Workflow for Preparing BMS-1166 Hydrochloride Dosing Solution



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